Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-
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Overview
Description
Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- is a chemical compound that features a trifluoromethoxy group attached to a quinoline ring.
Preparation Methods
The synthesis of Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- involves several steps One common method includes the trifluoromethoxylation of quinoline derivativesThe reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product .
Chemical Reactions Analysis
Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives with different substituents. For example:
Quinoline with a trifluoromethyl group: This compound has similar stability but different reactivity compared to the trifluoromethoxy derivative.
Quinoline with a hydroxyl group: This compound has different solubility and bioactivity profiles.
Quinoline with a methoxy group: This compound has different electronic properties and reactivity.
Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]- stands out due to the unique combination of the trifluoromethoxy group and the quinoline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
189359-10-2 |
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Molecular Formula |
C13H9F3N2O5 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
2-[[3-hydroxy-6-(trifluoromethoxy)quinoline-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H9F3N2O5/c14-13(15,16)23-7-1-2-8-6(3-7)4-9(19)11(18-8)12(22)17-5-10(20)21/h1-4,19H,5H2,(H,17,22)(H,20,21) |
InChI Key |
VXZFMTNKQPTCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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